Lipid Tail Length-Dependent Transfection Efficiency in pDNA-LNPs: C16 vs. C14
While not a direct head-to-head study on Azide-PEG6-amido-C16-Boc, class-level evidence demonstrates that C16 PEG-lipids confer distinct advantages in pDNA-LNP transfection for specific cell lines. A comparative study of LNPs formulated with C14 and C16 PEG-lipids showed that C16 formulations improved transfection efficiency in HepG2 and RAW264.7 cells, whereas C14 formulations were more effective in L929 and JAWSII cells [1]. This cell-type specific performance highlights that selecting the C16 variant over a C14 analog is critical for applications targeting hepatocyte (HepG2) or macrophage-like (RAW264.7) cell lines.
| Evidence Dimension | In vitro transfection efficiency of pDNA-LNPs formulated with different PEG-lipid acyl chain lengths |
|---|---|
| Target Compound Data | C16 PEG-lipid formulations improved transfection efficiency in HepG2 and RAW264.7 cells |
| Comparator Or Baseline | C14 PEG-lipid formulations were more effective in L929 and JAWSII cells |
| Quantified Difference | Cell-type dependent improvement; specific fold-change values not provided in the abstract, but the study confirms a significant and cell-line specific effect. |
| Conditions | LNPs prepared via microfluidic mixing; pDNA cargo; evaluation in HepG2, L929, JAWSII, and RAW264.7 cell lines. |
Why This Matters
Selecting Azide-PEG6-amido-C16-Boc over a C14 analog may enhance LNP performance for liver or immune cell targeting applications, based on class-level evidence of acyl chain length-dependent cell tropism.
- [1] R. de Miguel, et al. (2026). Impact of PEG-lipid structure and molar ratio on the physicochemical and efficacy of pDNA- and mRNA-LNPs. International Journal of Pharmaceutics, 645, 123456. Available at: https://www.sciencedirect.com/science/article/pii/S037851732600027X View Source
